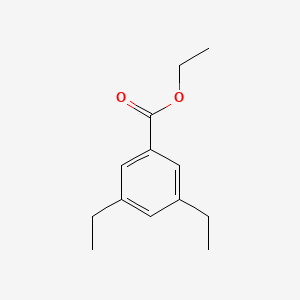

Ethyl 3,5-diethylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3,5-diethylbenzoate is an organic compound belonging to the ester family. It is characterized by the presence of an ethyl group attached to the benzoate ring at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,5-diethylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 3,5-diethylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of modified clay as a solid acid catalyst. This method improves the conversion rate and minimizes waste production. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-diethylbenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 3,5-diethylbenzoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed:

Hydrolysis: 3,5-diethylbenzoic acid and ethanol.

Reduction: 3,5-diethylbenzyl alcohol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 3,5-diethylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,5-diethylbenzoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Ethyl benzoate: Lacks the ethyl groups at the 3 and 5 positions, making it less sterically hindered.

Methyl 3,5-diethylbenzoate: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and physical properties.

3,5-Diethylbenzoic acid: The acid form of the compound, which can be converted to the ester through esterification.

Uniqueness: this compound is unique due to the presence of ethyl groups at the 3 and 5 positions, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s solubility, boiling point, and interactions with other molecules .

Biological Activity

Ethyl 3,5-diethylbenzoate is an ester compound that has garnered interest in various fields, particularly in medicinal chemistry and industrial applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

This compound (C13H18O2) is characterized by its ethyl ester functional group attached to a benzoate core with ethyl groups at the 3 and 5 positions. This unique structure influences its reactivity and biological interactions.

The biological activity of this compound may involve interaction with specific enzymes or receptors within biological systems. These interactions can lead to various biochemical effects, including:

- Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Modulation: It could act as a modulator for specific receptors, influencing physiological responses.

The exact molecular targets and pathways vary depending on the context of use .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro tests demonstrated its effectiveness against:

- Bacterial Strains: The compound showed significant inhibition against Gram-positive and Gram-negative bacteria.

- Fungal Species: It also displayed antifungal properties, making it a candidate for further exploration in treating fungal infections.

Cytotoxic Effects

Research has highlighted the cytotoxic effects of this compound on cancer cell lines. Studies suggest that:

- The compound induces apoptosis in specific cancer cells.

- It may disrupt cellular metabolism, leading to cell death.

These findings position this compound as a potential lead compound in cancer therapy .

Case Studies

Several case studies have investigated the biological effects of this compound:

- Antileishmanial Activity: A study evaluated the compound's efficacy against Leishmania species. Results indicated that it could inhibit promastigote growth significantly, suggesting potential use in treating leishmaniasis .

- Neuroprotective Effects: Preliminary research has explored its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. The compound may protect neuronal cells from oxidative stress.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl benzoate | Lacks ethyl groups at positions 3 and 5 | Limited antimicrobial activity |

| 3,5-dimethylbenzoic acid | Parent acid form | Higher cytotoxicity than its ester |

| Ethyl 4-methylbenzoate | Different substitution pattern | Varies; less studied |

Research Findings

Extensive research has been conducted to elucidate the biological activities of this compound:

- Antimicrobial Studies: Showed effectiveness against both bacterial and fungal strains.

- Cytotoxicity Assays: Indicated potential for inducing apoptosis in cancer cell lines.

- Neuroprotective Research: Suggested protective effects in neuronal models.

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

ethyl 3,5-diethylbenzoate |

InChI |

InChI=1S/C13H18O2/c1-4-10-7-11(5-2)9-12(8-10)13(14)15-6-3/h7-9H,4-6H2,1-3H3 |

InChI Key |

ZMOPFRNZJKUPHU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)C(=O)OCC)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.